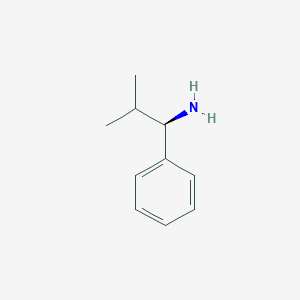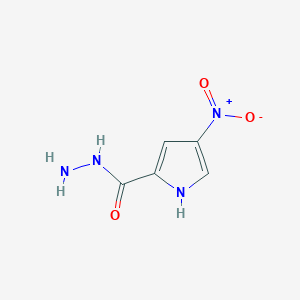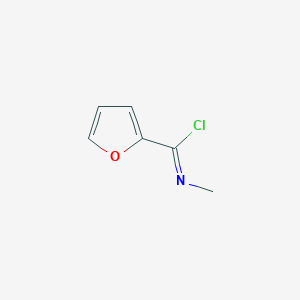
Diethyl (1,3-Dithian-2-yl)phosphonate
Overview
Description
Diethyl (1,3-Dithian-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H17O3PS2. It is commonly used as a reagent in organic synthesis, particularly in the Horner-Emmons reaction, which is a variant of the Wittig reaction. This compound is known for its ability to form carbon-carbon double bonds, making it valuable in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Diethyl (1,3-Dithian-2-yl)phosphonate primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions within the body, serving as intermediates in metabolic pathways.
Mode of Action
The interaction of this compound with its targets involves a process known as ketene dithioacetalization . This compound, acting as a Horner-Emmons reagent, reacts with aldehydes and ketones to afford the ketene dithioacetals .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of aldehydes and ketones into ketene dithioacetals . The downstream effects of this pathway include the production of homologous carboxylic acids or esters following deprotection, hydrolysis, or alkolysis .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of ketene dithioacetals from aldehydes and ketones . These intermediate ketenes can then be converted into the corresponding homologous carboxylic acids or esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the presence of other substances in the reaction environment could potentially interfere with its activity Additionally, factors such as temperature and pH could also affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,3-Dithian-2-yl)phosphonate can be synthesized through the reaction of diethyl phosphite with 1,3-dithiane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, followed by the addition of 1,3-dithiane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,3-Dithian-2-yl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert it into various phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and air oxygen in the presence of catalysts such as Raney copper.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1,3-Dithian-2-yl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,3-Dithian-2-yl)phosphonate: Known for its use in the Horner-Emmons reaction.
Diethyl (1,3-Dithian-2-yl)phosphite: Similar structure but different reactivity, used in different types of organic synthesis.
Diethyl (1,3-Dithian-2-yl)phosphine: Another related compound with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its stability and reactivity in forming carbon-carbon double bonds. Its ability to participate in the Horner-Emmons reaction makes it particularly valuable in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-diethoxyphosphoryl-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBJZCFBVTFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1SCCCS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446542 | |
| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62999-73-9 | |
| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)









